molecular formula C9H9ClF3N3S B12220575 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12220575
M. Wt: 283.70 g/mol
InChI Key: PCTJNLWHFLVWRW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and fluoro-thienyl groups in its structure makes it a valuable candidate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reactions, which are crucial for incorporating the difluoromethyl group into the molecule . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reactors resistant to elemental fluorine and hydrogen fluoride . The process typically includes the dissolution of a difluoromethyl-pyrazole compound in an inert solvent, followed by direct fluorination with elemental fluorine.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, catalysts, and fluorinating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted products, which can be further modified through subsequent reactions .

Scientific Research Applications

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro-thienyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine stands out due to its unique combination of difluoromethyl and fluoro-thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClF3N3S

Molecular Weight

283.70 g/mol

IUPAC Name

2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3N3S.ClH/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12;/h1-4,9,13H,5H2;1H

InChI Key

PCTJNLWHFLVWRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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